Cas no 635294-06-3 ((5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one)

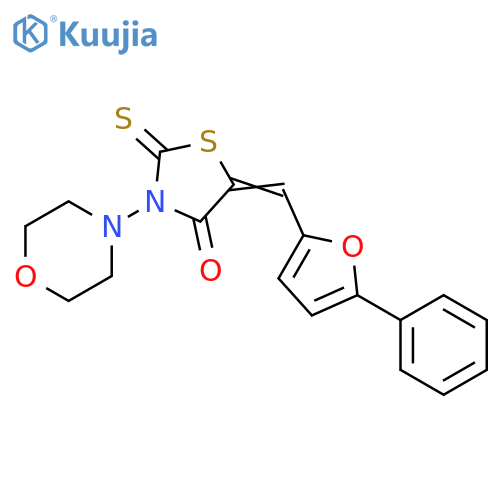

635294-06-3 structure

商品名:(5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one 化学的及び物理的性質

名前と識別子

-

- AKOS001170803

- (Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one

- Z90339697

- 635294-06-3

- (5Z)-3-morpholin-4-yl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- F3217-0046

- (5Z)-3-(MORPHOLIN-4-YL)-5-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

- 3-(4-Morpholinyl)-5-[(5-phenyl-2-furanyl)methylene]-2-thioxo-4-thiazolidinone

- (5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one

-

- インチ: 1S/C18H16N2O3S2/c21-17-16(25-18(24)20(17)19-8-10-22-11-9-19)12-14-6-7-15(23-14)13-4-2-1-3-5-13/h1-7,12H,8-11H2

- InChIKey: LNIJUPLWGDWYKY-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC2=CC=C(C3=CC=CC=C3)O2)C(=O)N(N2CCOCC2)C1=S

計算された属性

- せいみつぶんしりょう: 372.06023472g/mol

- どういたいしつりょう: 372.06023472g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 557

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 103Ų

じっけんとくせい

- 密度みつど: 1.46±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 539.0±60.0 °C(Predicted)

- 酸性度係数(pKa): -3.61±0.20(Predicted)

(5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3217-0046-5mg |

(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

635294-06-3 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F3217-0046-25mg |

(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

635294-06-3 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F3217-0046-20μmol |

(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

635294-06-3 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F3217-0046-3mg |

(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

635294-06-3 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F3217-0046-10mg |

(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

635294-06-3 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F3217-0046-20mg |

(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

635294-06-3 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F3217-0046-2mg |

(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

635294-06-3 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F3217-0046-5μmol |

(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

635294-06-3 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F3217-0046-40mg |

(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

635294-06-3 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F3217-0046-1mg |

(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

635294-06-3 | 90%+ | 1mg |

$54.0 | 2023-07-28 |

(5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

635294-06-3 ((5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one) 関連製品

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 4770-00-7(3-cyano-4-nitroindole)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量